molecular formula C26H27N5O2 B2583650 3-cinnamyl-1,7-dimethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-32-5

3-cinnamyl-1,7-dimethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2583650
CAS No.: 873076-32-5
M. Wt: 441.535
InChI Key: IHYMOLOMPSCXON-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cinnamyl-1,7-dimethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H27N5O2 and its molecular weight is 441.535. The purity is usually 95%.
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Scientific Research Applications

Biological Screening and DNA Nuclease Activity

A study by Pandiyan and Raman (2016) on a structurally similar compound explored its biological screening and DNA nuclease activity. They synthesized a tetradentate N2O2 type of Knoevenagel condensate Schiff base, which formed stable complexes with transition metal ions like Cu(II), Co(II), Ni(II), and Zn(II). These complexes showed high antimicrobial activities and promoted the cleavage of plasmid DNA, suggesting their potential as antimicrobial agents and in DNA-related applications (Pandiyan & Raman, 2016).

Affinity and Binding Modes at Adenosine Receptors

Szymańska et al. (2016) evaluated a series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones for their affinities at adenosine receptors (ARs). One compound was found to be a potent A1 AR antagonist, indicating selectivity over other AR subtypes. This study suggests the potential of these compounds in modulating adenosine receptors, which could have implications in neurological disorders (Szymańska et al., 2016).

Synthesis and Structure of Substituted Pyrimidinone

Harutyunyan et al. (2018) focused on the synthesis and structure of new substituted pyrimidinones with unsaturated side chains. The study revealed the formation of substituted pyrimidines with conjugated bonds, confirmed by various spectroscopic methods. These compounds could have potential applications in developing new pharmaceuticals with specific biological activities (Harutyunyan et al., 2018).

Properties

IUPAC Name

1,7-dimethyl-9-(4-methylphenyl)-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-18-11-13-21(14-12-18)30-16-19(2)17-31-22-23(27-25(30)31)28(3)26(33)29(24(22)32)15-7-10-20-8-5-4-6-9-20/h4-14,19H,15-17H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYMOLOMPSCXON-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.